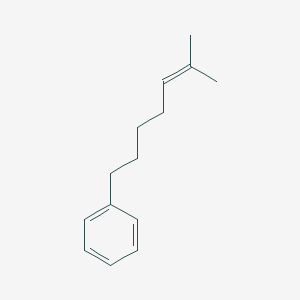
Benzene, (6-methyl-5-heptenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (6-methyl-5-heptenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 6-methyl-5-heptenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Benzene, (6-methyl-5-heptenyl)- may involve the catalytic hydrogenation of corresponding alkenes or the use of advanced techniques like continuous flow reactors to optimize yield and purity. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, (6-methyl-5-heptenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the double bond in the heptenyl chain.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfuric acid (H2SO4) for sulfonation; halogen carriers like FeBr3 or AlCl3 for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonic acids, and halogenated benzenes.
Scientific Research Applications
Benzene, (6-methyl-5-heptenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, (6-methyl-5-heptenyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation-Reduction: The heptenyl chain can participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness: Benzene, (6-methyl-5-heptenyl)- is unique due to its extended alkyl chain with a double bond, which imparts distinct chemical and physical properties compared to simpler benzene derivatives
Properties
CAS No. |
92298-90-3 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
6-methylhept-5-enylbenzene |
InChI |
InChI=1S/C14H20/c1-13(2)9-5-3-6-10-14-11-7-4-8-12-14/h4,7-9,11-12H,3,5-6,10H2,1-2H3 |
InChI Key |
LJFPAJPILKRWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


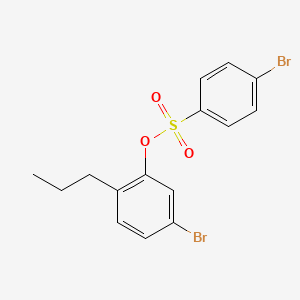
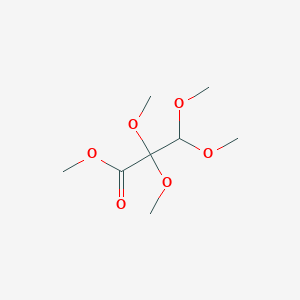
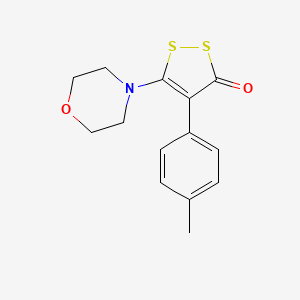
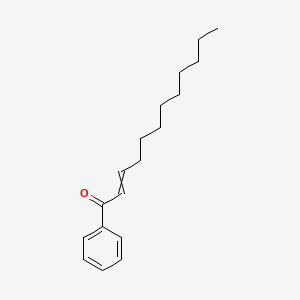

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
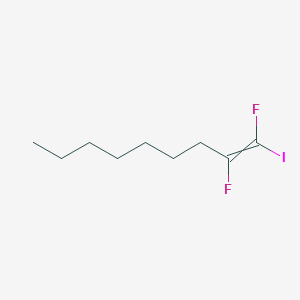
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)

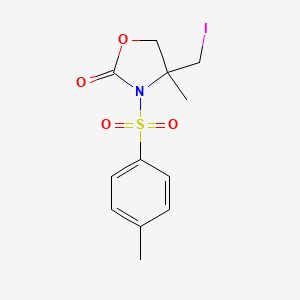

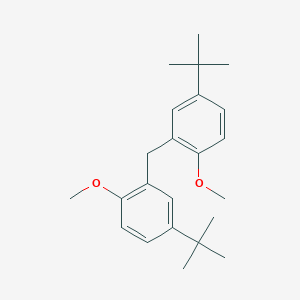

![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
